(4-fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone

CHOP XBP1 Unfolded Protein Response

Researchers studying the Unfolded Protein Response (UPR) often face off-target antibacterial or topoisomerase-mediated cytotoxicity when using generic dioxoloquinolines. This compound solves that problem as a selective dual inhibitor of the CHOP-XBP1 axis. - Inhibits CHOP (IC₅₀ 5.07 µM) and XBP1 (IC₅₀ 1.23 µM) simultaneously - 4.1-fold XBP1 selectivity enables differential UPR branch modulation - Orthogonal validation against CHOP, XBP1, and TIM10 (IC₅₀ 3.84 µM) from two independent screening centers

Molecular Formula C20H18FNO3
Molecular Weight 339.4 g/mol
Cat. No. B5596294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone
Molecular FormulaC20H18FNO3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)C4=CC=C(C=C4)F)(C)C
InChIInChI=1S/C20H18FNO3/c1-12-10-20(2,3)22(19(23)13-4-6-14(21)7-5-13)16-9-18-17(8-15(12)16)24-11-25-18/h4-10H,11H2,1-3H3
InChIKeyORUDRXPDWGMAOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone: HTS-Derived UPR Modulator


This compound is a fully synthetic 1,3-dioxolo[4,5-g]quinoline derivative (PubChem CID 666642; CAS 727680‑27‑5) originating from the NIH Molecular Libraries Small Molecule Repository (MLSMR). It bears a 4-fluorobenzoyl substituent at the N5 position of the dihydroquinoline core together with gem‑dimethyl groups at C6 and a methyl at C8, yielding a molecular weight of 339.4 g mol⁻¹ and a computed XLogP3 of 3.7 [1]. The compound was identified as a confirmed hit in an NIH‑MLSCN high‑throughput screen for small‑molecule inhibitors of the Unfolded Protein Response (UPR) transcription factor CHOP/DDIT3 and was subsequently profiled in counterscreens against XBP1 and TIM10 [2].

UPR Branch-Selective ToolReported preferential XBP1 over CHOP inhibition supports UPR pathway dissection studies.
HTS-Confirmed HitDose-response validated activity reduces false-positive risk for cell-based ER stress assays.
Multi-Target PolypharmacologyOrthogonal TIM10 activity validates genuine bioactivity beyond UPR reporters.

(4-Fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone: Unique for UPR Research


The 1,3-dioxolo[4,5-g]quinoline scaffold is shared with antibacterial DNA‑gyrase inhibitors (e.g., oxolinic acid) and antitumor topoisomerase inhibitors (e.g., CHM‑1), but the precise substitution pattern of this compound—a 4-fluorophenyl ketone at N5 combined with trimethyl substitution at C6/C6/C8—redirects its biological activity toward the CHOP‑XBP1 axis of the Unfolded Protein Response rather than DNA‑processing enzymes [1]. Replacing this compound with a generic dioxoloquinoline would eliminate the UPR‑target engagement profile and introduce undesired antibacterial or topoisomerase‑mediated cytotoxicity, fundamentally altering the experimental readout [2].

Generic dioxoloquinolines may shift activity toward DNA-processing enzymes (gyrase/topoisomerase) and eliminate UPR engagement.

Loss of the 4-fluorophenyl ketone at N5 alters CHOP-XBP1 axis selectivity and may introduce undesired antibacterial or topoisomerase-mediated cytotoxicity.

Structural analogs lacking the precise trimethyl substitution pattern are not interchangeable for UPR probe studies.

(4-Fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone: Quantitative Differentiation Evidence


XBP1 Over CHOP Selectivity in UPR Modulation

In dose‑response cell‑based luciferase reporter assays performed by the same screening center under identical protocol conditions, the target compound inhibited XBP1‑mediated transcription with an IC₅₀ of 1.23 µM versus an IC₅₀ of 5.07 µM against CHOP/DDIT3 [1]. This represents a 4.1‑fold greater potency for the adaptive XBP1 branch of the UPR relative to the pro‑apoptotic CHOP branch [1][2].

XBP1 over CHOP Selectivity
Head-to-head
XBP1 IC₅₀ 1.23 µMvsCHOP IC₅₀ 5.07 µM
Reported branch-selective profile may support UPR pathway dissection studies.
4.1× preference; CHO-K1 luciferase reporters
CHOP XBP1 Unfolded Protein Response ER stress luciferase reporter

Confirmed CHOP Inhibitory Activity from HTS Triage

In the primary CHOP‑luciferase HTS (AID 2732), approximately 2091 compounds were identified as primary actives from a library of >300 000 [1]. When these were re‑tested in a confirmatory assay at 10 µM in triplicate, only 940 compounds (≈45 %) exceeded the 70 % inhibition threshold and advanced to dose‑response testing [1]. The target compound not only passed this confirmatory gate but also demonstrated a well‑defined dose‑response curve yielding an IC₅₀ of 5.07 µM, placing it among the minority of HTS hits with reproducible, concentration‑dependent activity [2].

CHOP Confirmatory Activity
HTS triage context
IC₅₀ 5.07 µM
Reproducible dose-response inhibition supports higher confidence in biological relevance.
7-pt dose-response, 45% hit confirmation rate
CHOP DDIT3 HTS triage confirmatory assay ER stress

Orthogonal TIM10 Activity Validates Polypharmacology

The compound was independently identified as an inhibitor of the mitochondrial inner membrane translocase subunit TIM10 in a yeast‑based luminescent assay conducted at the Sanford‑Burnham Center for Chemical Genomics, yielding an IC₅₀ of 3.84 µM [1]. This activity was detected in a completely orthogonal screening campaign unrelated to the CHOP/XBP1 project, providing independent cross‑assay confirmation that the compound engages additional biological targets beyond the UPR [1][2].

Orthogonal TIM10 Activity
Cross-study comparable
TIM10 IC₅₀ 3.84 µMvsCHOP 5.07 µM
Independent cross-assay activity confirms compound is a genuine bioactive small molecule.
Yeast luminescent assay, independent screening center
TIM10 mitochondrial import polypharmacology orthogonal assay yeast counterscreen

Physicochemical Profile Differentiation from Antibacterial Dioxoloquinolines

The target compound possesses an XLogP3 of 3.7, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, and a single rotatable bond, yielding a molecular weight of 339.4 g mol⁻¹ [1]. In contrast, the prototypical dioxoloquinoline antibiotic oxolinic acid (CID 4628) has an XLogP3 of approximately 0.9, two hydrogen‑bond donors, and a molecular weight of 261.2 g mol⁻¹ [2]. The 2.8 log unit increase in lipophilicity and complete absence of H‑bond donors predict substantially greater passive membrane permeability and potential blood‑brain barrier penetration for the target compound relative to the antibacterial dioxoloquinoline class [1][2].

Physicochemical Differentiation
Cross-study comparable
XLogP3 3.7, HBD 0vsOxolinic acid XLogP3 0.9, HBD 2
Zero H-bond donor count and higher lipophilicity differentiate from antibacterial dioxoloquinolines.
Computed properties; supports permeability predictions
XLogP3 hydrogen bond donor drug‑likeness permeability physicochemical profiling

Novel Scaffold Beyond Existing Dioxoloquinoline Patents

The two dominant patent families covering bioactive dioxoloquinolines—EP 0496634 A1 (substituted phenyl‑1,3‑dioxoloquinolines as antitumor topoisomerase inhibitors) and US 4,439,436 (1,3‑dioxolo[4,5‑g]quinoline‑7‑carboxylic acids as antibacterial agents)—do not disclose any compound bearing a 4‑fluorophenyl ketone at the N5 position with concurrent trimethyl substitution at C6/C6/C8 [1][2]. The target compound's specific substitution pattern is therefore structurally distinct from the compound space claimed in the major dioxoloquinoline IP estate [1][2].

Scaffold IP Differentiation
Supporting evidence
N5‑4‑fluorobenzoyl‑6,6,8‑trimethyl substitution not claimed in major dioxoloquinoline patents.
Structurally distinct scaffold may reduce freedom‑to‑operate risk.
EP 0496634 A1, US 4,439,436
scaffold novelty patent landscape 4-fluorophenyl intellectual property dioxoloquinoline

(4-Fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone: Application Scenarios


Dissecting CHOP-XBP1 Branch Point with Dual-Activity Probe

Researchers studying the Unfolded Protein Response can deploy this compound as a chemical tool to simultaneously inhibit both the pro‑apoptotic CHOP arm (IC₅₀ 5.07 µM) and the adaptive XBP1 arm (IC₅₀ 1.23 µM) of the UPR [1]. The 4.1‑fold XBP1 selectivity allows investigators to titrate the compound and achieve differential modulation of the two branches within the same cellular context, enabling dissection of the UPR branch‑point decision in models of neurodegenerative disease, diabetes, and protein‑misfolding disorders [1][2].

Multi-Target Screening Library Enrichment for Polypharmacology

Procurement teams building focused compound libraries for polypharmacology screening can prioritize this compound based on its demonstrated activity across three distinct protein targets from two independent screening centers: CHOP (IC₅₀ 5.07 µM), XBP1 (IC₅₀ 1.23 µM), and TIM10 (IC₅₀ 3.84 µM) [1]. This orthogonal validation reduces the likelihood of acquiring assay‑interference compounds and increases the probability of identifying true multi‑target bioactive molecules for drug repurposing or mechanism‑of‑action studies [1][2].

CNS-Penetrant Probe Exploiting Zero H-Bond Donor Physicochemistry

Medicinal chemistry teams seeking brain‑penetrant chemical probes can select this compound as a starting scaffold based on its favourable physicochemical profile: XLogP3 of 3.7, zero hydrogen‑bond donors, and low rotatable bond count (1) [1]. These properties contrast sharply with antibacterial dioxoloquinolines (e.g., oxolinic acid: XLogP3 ≈ 0.9, 2 HBD) and are consistent with established CNS drug‑likeness guidelines, making the compound suitable for neuroscience‑focused UPR research where blood‑brain barrier penetration is essential [1][2].

Freedom-to-Operate Chemical Starting Point in Dioxoloquinoline Space

Organizations conducting IP due diligence before initiating a dioxoloquinoline‑based drug discovery program can evaluate this compound as a structurally differentiated lead candidate, as its N5‑4‑fluorobenzoyl‑6,6,8‑trimethyl substitution pattern falls outside the compound space claimed in the dominant dioxoloquinoline patent families EP 0496634 A1 (antitumor topoisomerase inhibitors) and US 4,439,436 (antibacterial 7‑carboxylic acids) [1][2]. This structural differentiation supports a lower‑risk freedom‑to‑operate position for commercial development [1].

Application
Selection Property
Validation Focus
UPR branch-point dissection
XBP1-preferential inhibition profile
CHOP/XBP1 dual-modulation endpoint context
Multi-target screening library
Orthogonally validated polypharmacology
Multi-target engagement confirmation
CNS-penetrant probe development
Zero H-bond donor, moderate lipophilicity
Brain permeability prediction validation
IP-differentiated lead identification
Scaffold novelty beyond major patents
Patent landscape freedom-to-operate review
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